molecular formula C23H39N3O4Si B15092909 (S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate

(S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B15092909
M. Wt: 449.7 g/mol
InChI Key: SBILRNWFWIDOLV-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and a hydroxycarbamimidoyl group attached to an indene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of Carbamate: The carbamate group is introduced by reacting the protected intermediate with tert-butyl chloroformate.

    Indene Derivative Formation: The indene moiety is synthesized through a series of reactions involving cyclization and functional group transformations.

    Final Coupling: The final step involves coupling the indene derivative with the protected intermediate under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles or electrophiles depending on the desired transformation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group may interact with enzymes or receptors, modulating their activity. The indene moiety could play a role in stabilizing the compound’s binding to its target, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-hydroxyethyl)carbamate
  • tert-Butyl (2-(dimethylsilyl)ethyl)carbamate
  • tert-Butyl (4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate

Uniqueness

(S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate stands out due to its combination of functional groups and stereochemistry

Properties

Molecular Formula

C23H39N3O4Si

Molecular Weight

449.7 g/mol

IUPAC Name

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-[(Z)-N'-hydroxycarbamimidoyl]-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C23H39N3O4Si/c1-22(2,3)30-21(27)26(14-15-29-31(7,8)23(4,5)6)19-13-12-16-17(19)10-9-11-18(16)20(24)25-28/h9-11,19,28H,12-15H2,1-8H3,(H2,24,25)/t19-/m0/s1

InChI Key

SBILRNWFWIDOLV-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CCO[Si](C)(C)C(C)(C)C)[C@H]1CCC2=C1C=CC=C2/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)N(CCO[Si](C)(C)C(C)(C)C)C1CCC2=C1C=CC=C2C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.